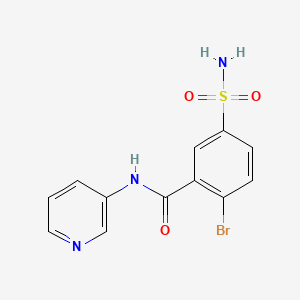![molecular formula C17H13F3N2OS B7477495 N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7477495.png)
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide, also known as GNF-2, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 by scientists at the Genomics Institute of the Novartis Research Foundation (GNF) and has since been used in various studies to investigate its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. Specifically, this compound has been shown to bind to the BTB domain of the oncogenic protein BCL6, which prevents it from interacting with other proteins and carrying out its normal functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application. In cancer biology, this compound has been shown to inhibit the growth and survival of cancer cells by targeting the oncogenic protein BCL6. In neuroscience, this compound has been shown to enhance the activity of the neurotransmitter dopamine, which is involved in a variety of physiological processes including movement, reward, and motivation. In immunology, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide is its specificity for the target protein or pathway. This allows researchers to selectively inhibit the activity of a specific protein or pathway without affecting other cellular processes. However, one of the limitations of this compound is its relatively low potency, which can require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are many potential future directions for the use of N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide in scientific research. One area of interest is in the development of novel cancer therapies that target the oncogenic protein BCL6. Another area of interest is in the development of new treatments for neurological disorders, such as Parkinson's disease, that involve the modulation of dopamine activity. Additionally, this compound may have potential applications in the field of immunology for the treatment of autoimmune diseases or cancer immunotherapy.
Métodos De Síntesis
The synthesis of N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide involves a multi-step process that begins with the reaction of 2-aminothiophenol with methyl isothiocyanate to form 2-(methylthio)benzothiazole. This intermediate is then reacted with 4-(trifluoromethyl)benzyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide has been widely used in scientific research to investigate its potential applications in various fields. One of the main areas of research has been in the field of cancer biology, where this compound has been shown to inhibit the activity of the oncogenic protein BCL6. Other areas of research include neuroscience, where this compound has been shown to enhance the activity of the neurotransmitter dopamine, and immunology, where this compound has been shown to inhibit the activity of the protein kinase CK2.
Propiedades
IUPAC Name |
N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS/c1-22(9-11-2-5-13(6-3-11)17(18,19)20)16(23)12-4-7-14-15(8-12)24-10-21-14/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDNSZJWGAFPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

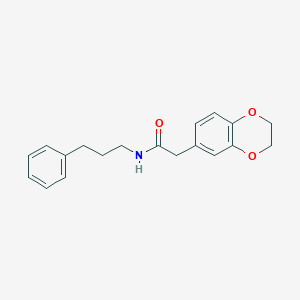
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)
![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477440.png)

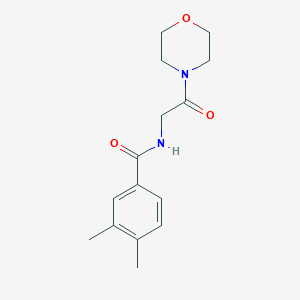
![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)

![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7477462.png)
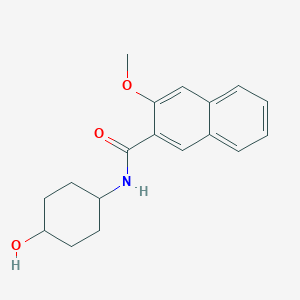
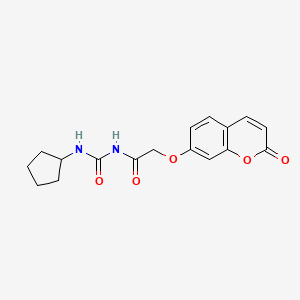
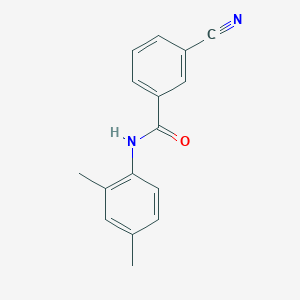
![4-[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methylchromen-2-one](/img/structure/B7477487.png)
